Methyl 5-methoxy-3-oxoindoline-2-carboxylate
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Overview
Description
Methyl 5-methoxy-3-oxoindoline-2-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-3-oxoindoline-2-carboxylate typically involves the Fischer indole synthesis. This method uses phenylhydrazine and a carbonyl compound under acidic conditions to form the indole ring . The reaction conditions often include refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone for large-scale production due to its efficiency and relatively straightforward procedure .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Methyl 5-methoxy-3-oxoindoline-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-3-oxoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are part of the RAF/MEK/ERK signaling pathway . This pathway is crucial for cell proliferation and survival, making the compound a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 3-methylene-2-oxoindoline-5-carboxamide derivatives
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
Methyl 5-methoxy-3-oxoindoline-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group at the 5-position and the ester functionality at the 2-position make it a versatile intermediate for further chemical modifications .
Biological Activity
Methyl 5-methoxy-3-oxoindoline-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
This compound belongs to the class of oxoindole derivatives, which are known for their varied pharmacological properties. The methoxy group enhances the biological activity of indole derivatives by modulating their electronic properties and improving their interaction with biological targets.
2. Synthesis of this compound
The synthesis typically involves the condensation of 5-methoxyindole derivatives with appropriate acylating agents. Common methods include:
- Refluxing with Acetic Anhydride : This method yields high purity and good yields.
- Microwave-Assisted Synthesis : This technique reduces reaction time significantly while maintaining yield.
3.1 Anticancer Activity
This compound has shown promising results in various cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
- Case Studies :
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 1.47 |
A549 (Lung) | 5.00 |
HeLa (Cervical) | 3.20 |
3.2 Antimicrobial Activity
The compound exhibits notable antibacterial and antifungal properties:
- Antibacterial Activity : In vitro studies have shown that methyl 5-methoxy-3-oxoindoline exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 37.9 |
Escherichia coli | 62.5 |
Pseudomonas aeruginosa | 100 |
- Antifungal Activity : The compound also demonstrates effectiveness against fungal strains such as Candida albicans, with MIC values lower than those of standard antifungal agents .
The biological activity of methyl 5-methoxy-3-oxoindoline is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for various enzymes involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to cell death.
- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in several cancer cell lines.
5. Conclusion
This compound is a promising candidate for further development as an anticancer and antimicrobial agent. Its diverse mechanisms of action and significant biological activity warrant additional research to fully elucidate its potential therapeutic applications.
6. Future Directions
Future studies should focus on:
- In vivo efficacy and safety assessments.
- Exploring structure–activity relationships (SAR) to optimize potency.
- Investigating potential synergistic effects with existing therapies.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 5-methoxy-3-oxo-1,2-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-15-6-3-4-8-7(5-6)10(13)9(12-8)11(14)16-2/h3-5,9,12H,1-2H3 |
InChI Key |
FAYTUWOFOYIOJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(C2=O)C(=O)OC |
Origin of Product |
United States |
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